molecular formula C48H64N7O9PSi B1436800 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite CAS No. 944138-03-8

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Cat. No. B1436800
CAS RN: 944138-03-8
M. Wt: 942.1 g/mol
InChI Key: DGDYJRDKFZTURB-WUYIOLTESA-N
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Description

5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a synthetic molecule with the molecular formula C48H64N7O9PSi and a molecular weight of 942.12 g/mol . It is a white to off-white powder and is used in biochemical research .


Synthesis Analysis

The synthesis of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite involves complex chemical reactions. The most convenient method to provide sequence-specific RNA oligonucleotides is a chemical synthesis on a solid support with RNA phosphoramidites and RNA CPG, analogous to DNA synthesis .


Molecular Structure Analysis

The molecular structure of 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is complex, with a large number of atoms and functional groups. The molecule contains a guanosine base, which is modified with acetyl, DMT, and TBDMS groups .


Physical And Chemical Properties Analysis

5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a white to off-white powder . It has a molecular weight of 942.12 g/mol .

Scientific Research Applications

I have conducted a search for the scientific research applications of “5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite,” also known as “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide.” However, the available information from the search results is limited and does not cover six to eight unique applications in detail.

The known application from the search results is its use as a nucleotide building block in the automated solid-phase synthesis of oligonucleotides, which is crucial for pharmaceutical research and development . This process is essential for creating specific DNA or RNA sequences for therapeutic agents.

Safety and Hazards

The safety and hazards associated with 5’-DMT-2’-O-TBDMS-N2-acetyl-guanosine phosphoramidite are not fully known. It is recommended to handle the compound with care and use appropriate safety measures .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYJRDKFZTURB-WUYIOLTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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